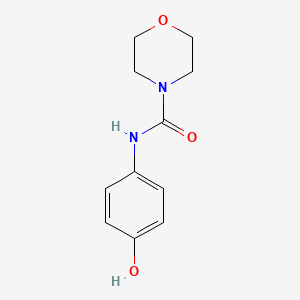
N-(4-hydroxyphenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)morpholine-4-carboxamide, also known as NM-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential therapeutic applications. This compound belongs to the family of indole-derived cannabinoids and is structurally similar to the well-known psychoactive compound, delta-9-tetrahydrocannabinol (THC). However, unlike THC, NM-2201 is non-psychoactive and does not produce the euphoric effects associated with THC.
Aplicaciones Científicas De Investigación
Opiate Abuse Treatment
Research on JDTic, a compound structurally related to N-(4-hydroxyphenyl)morpholine-4-carboxamide, suggests potential applications in treating opiate abuse. JDTic, a selective kappa-opioid receptor antagonist, was studied for its effects on physical dependence on morphine in rats. Although it did not prevent all withdrawal symptoms, it decreased specific signs such as wet-dog shakes and facial rubs, indicating its potential utility in opiate addiction treatment (Carroll et al., 2005).
Synthesis of Morpholines
Morpholines are synthesized using sulfinamides as temporary protecting/activating groups on amines. A study demonstrated the conversion of 1,2-amino alcohols into morpholines, showcasing a method for the synthesis of protected morpholines, which are pivotal in the development of drugs such as the antidepressant (S,S)-reboxetine (Fritz et al., 2011).
Stroke Treatment
A new selective inhibitor of 20-hydroxyeicosatetraenoic acid synthesis, TS-011, related to the chemical family of this compound, showed beneficial effects on hemorrhagic and ischemic stroke. TS-011 inhibited the synthesis of 20-HETE, suggesting its role in opposing cerebral vasospasm following subarachnoid hemorrhage and reducing infarct size in stroke models (Miyata et al., 2005).
Anticancer Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activities. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide showed effective inhibition of cancer cell line proliferation (Lu et al., 2017).
Biodegradable Polyesteramides
Research into morpholine-2,5-dione derivatives has led to the development of biodegradable polyesteramides with pendant functional groups. These materials, derived from the reaction of corresponding N-[(2RS)-bromopropionyl]-L-amino acids, show potential applications in biomedical and environmental fields (Veld et al., 1992).
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-3-1-9(2-4-10)12-11(15)13-5-7-16-8-6-13/h1-4,14H,5-8H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNTYKLVPWIEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



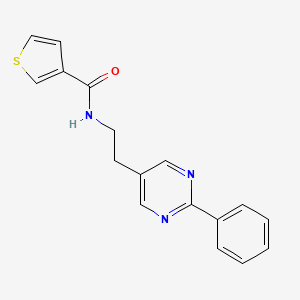
![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)
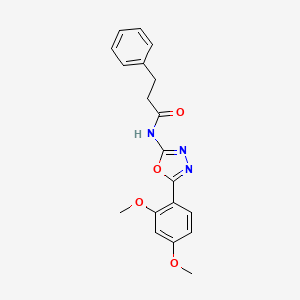

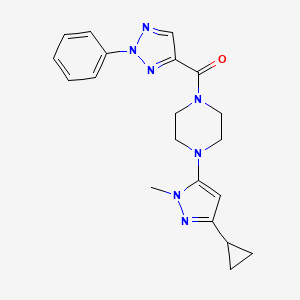
![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)


![2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid](/img/structure/B2747977.png)
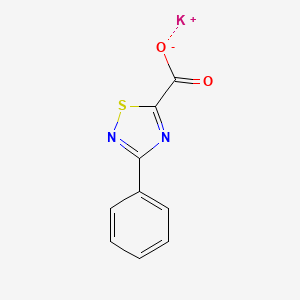

![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)